4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-ethyl-5-(furan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-7-8(11-12-9(7)10)6-3-4-13-5-6/h3-5H,2H2,1H3,(H3,10,11,12) |
InChI Key |
WQWYREKNOZSOMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=COC=C2 |
Origin of Product |
United States |
Sophisticated Spectroscopic and Structural Elucidation of 4 Ethyl 3 Furan 3 Yl 1h Pyrazol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a molecule with the complexity of 4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the distinct structural fragments: the pyrazole (B372694) core, the furan (B31954) ring, and the ethyl substituent.
One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis
The 1D ¹H and ¹³C NMR spectra provide the foundational data for structural analysis, revealing the chemical environment and number of unique protons and carbons in the molecule.
The ¹H NMR spectrum displays signals corresponding to each chemically distinct proton. The chemical shift (δ) indicates the electronic environment of the proton, while the signal's multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J) reveal the number of neighboring protons. In the case of this compound, the spectrum is expected to show distinct signals for the ethyl group's methylene (B1212753) and methyl protons, the three protons of the furan ring, and the exchangeable protons of the pyrazole N-H and the C5-amine group.
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts provide information about the carbon's hybridization and its bonding environment. For the target compound, signals for the two carbons of the ethyl group, the four carbons of the furan ring, and the three carbons of the pyrazole ring are anticipated.
Detailed analysis of the chemical shifts and coupling constants allows for the initial assignment of atoms to their respective spin systems.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-2' | 7.85 | t | 1.7 | Furan-H |
| H-5' | 7.79 | t | 1.8 | Furan-H |
| H-4' | 6.62 | dd | 1.8, 1.7 | Furan-H |
| 1-NH | 11.80 | br s | - | Pyrazole-H |
| 5-NH₂ | 4.88 | br s | - | Amine-H |
| H-α | 2.45 | q | 7.6 | Ethyl-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-5 | 154.2 | Pyrazole-C |
| C-3 | 146.1 | Pyrazole-C |
| C-2' | 143.5 | Furan-C |
| C-5' | 139.8 | Furan-C |
| C-3' | 125.1 | Furan-C |
| C-4 | 114.7 | Pyrazole-C |
| C-4' | 109.1 | Furan-C |
| C-α | 18.9 | Ethyl-CH₂ |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidation:
While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
Correlated Spectroscopy (COSY) for Proton-Proton Spin Networksoxinst.com
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com Cross-peaks in the COSY spectrum connect the signals of J-coupled protons, allowing for the delineation of spin systems.
Ethyl Group: A strong cross-peak is observed between the quartet at δ 2.45 ppm (H-α) and the triplet at δ 1.12 ppm (H-β), confirming the presence of the CH₂-CH₃ fragment.
Furan Ring: Correlations are seen between the furan protons. A cross-peak connects H-4' (δ 6.62 ppm) to H-5' (δ 7.79 ppm). Another correlation links H-4' to H-2' (δ 7.85 ppm), confirming their positions on the furan ring. The lack of a strong correlation between H-2' and H-5' is consistent with a four-bond coupling, which is typically weak or absent in a standard COSY spectrum.
Heteronuclear Single Quantum Coherence (HSQC) for Direct Carbon-Proton Connectivity
The HSQC experiment maps protons directly to the carbons they are attached to, providing unambiguous one-bond C-H correlations. This technique is fundamental for assigning the carbon signals of protonated carbons.
Table 3: HSQC C-H Correlations for this compound
| ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Assignment |
|---|---|---|
| 7.85 | 143.5 | H-2' / C-2' |
| 7.79 | 139.8 | H-5' / C-5' |
| 6.62 | 109.1 | H-4' / C-4' |
| 2.45 | 18.9 | H-α / C-α |
Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range Connectivity and Quaternary Carbon Assignment
The HMBC experiment is critical for piecing together the entire molecular structure by revealing correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). This allows for the connection of isolated spin systems and the assignment of non-protonated (quaternary) carbons.
Connecting the Furan and Pyrazole Rings: A key correlation is observed from the furan proton H-2' (δ 7.85 ppm) to the pyrazole carbon C-3 (δ 146.1 ppm). Similarly, a correlation from H-4' (δ 6.62 ppm) to C-3 confirms the attachment of the furan ring at the C-3 position of the pyrazole.
Connecting the Ethyl Group and Pyrazole Ring: The methylene protons H-α (δ 2.45 ppm) of the ethyl group show a cross-peak to the pyrazole carbon C-4 (δ 114.7 ppm) and also to C-3 (δ 146.1 ppm) and C-5 (δ 154.2 ppm). The methyl protons H-β (δ 1.12 ppm) show a correlation to C-4. These correlations firmly place the ethyl group at the C-4 position.
Assigning Quaternary Carbons: The quaternary carbons C-3, C-4, C-5, and C-3' are assigned based on multiple long-range correlations. For instance, C-5 is identified by correlations from the ethyl protons (H-α) and the amine protons. C-3' of the furan ring is assigned via correlations from furan protons H-2', H-4', and H-5'.
Table 4: Key HMBC Correlations for this compound
| Proton (δ ppm) | Correlated Carbon (δ ppm) | Inferred Bond |
|---|---|---|
| H-2' (7.85) | C-3 (146.1), C-4' (109.1), C-5' (139.8), C-3' (125.1) | Furan to Pyrazole Linkage |
| H-4' (6.62) | C-3 (146.1), C-2' (143.5), C-5' (139.8), C-3' (125.1) | Furan Ring Structure |
| H-α (2.45) | C-3 (146.1), C-4 (114.7), C-5 (154.2), C-β (14.3) | Ethyl to Pyrazole Linkage |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity and Conformational Insightsspbu.ru
The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This provides valuable information about the three-dimensional structure and conformation of the molecule. spbu.ru
Ring-Substituent Proximity: A significant NOE cross-peak is expected between the furan proton H-2' and the ethyl methylene protons (H-α). This spatial proximity confirms the relative orientation of the furan and ethyl groups around the pyrazole core.
Conformation of the Furan Ring: An NOE correlation between the pyrazole N-H proton and the furan H-2' or H-4' protons would provide insight into the preferred rotational conformation of the furan ring relative to the pyrazole ring.
Intra-Fragment Proximities: NOE correlations within the furan ring (e.g., between H-4' and H-5') and within the ethyl group (between H-α and H-β) serve to confirm the assignments made from COSY and HMBC experiments.
Through the systematic application and interpretation of these advanced NMR techniques, the complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, providing a definitive elucidation of its chemical structure.
Investigation of Tautomeric Forms via Dynamic NMR Spectroscopy
Aminopyrazoles, such as the title compound, can exist in different tautomeric forms due to the migration of a proton. researchgate.net For this compound, two primary tautomers are possible: the 5-amino and the 3-amino forms, which are in equilibrium. Furthermore, prototropic tautomerism can occur between the nitrogen atoms of the pyrazole ring. nih.gov
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study these exchange processes. researchgate.net By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of signals. At high temperatures, if the tautomeric exchange is rapid on the NMR timescale, averaged signals for the exchanging protons and carbons will be observed. As the temperature is lowered, the rate of exchange decreases. If the exchange can be slowed sufficiently, separate signals for each tautomer will appear, allowing for their individual characterization and the determination of the equilibrium constant. nih.gov
For the title compound, DNMR would focus on the chemical shifts of the pyrazole ring protons and carbons, as well as the NH and NH2 protons. The equilibrium between the tautomers can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. nih.gov The study of these dynamic processes is crucial for understanding the compound's reactivity and potential biological interactions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C9H11N3O), the calculated exact mass can be compared to the experimentally determined mass with a high degree of precision (typically within 5 ppm), which validates the molecular formula.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to analyze fragmentation pathways. rdd.edu.iq By subjecting the protonated molecule [M+H]+ to collision-induced dissociation, a characteristic fragmentation pattern is generated. For the title compound, expected fragmentation could involve:
Loss of small neutral molecules: Cleavage of the ethyl group (loss of C2H4) or loss of molecules like HCN or CO.
Ring cleavage: Fission of the furan or pyrazole rings. The stability of the resulting fragments would dictate the major fragmentation pathways.
Analysis of these fragments provides valuable information about the compound's structure and the connectivity of its constituent parts. A proposed fragmentation pattern helps to confirm the identity of the synthesized molecule.
Table 1: Predicted HRMS Data for C9H11N3O
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]+ | 178.0975 |
Note: This table represents theoretical values. Actual experimental values would be used for confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Table 2: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450–3250 | N-H Stretching | Primary Amine (NH₂) and Pyrazole N-H |
| 3150–3100 | C-H Stretching | Aromatic (Furan and Pyrazole Rings) |
| 2960–2850 | C-H Stretching | Aliphatic (Ethyl Group) |
| 1650–1580 | N-H Bending | Primary Amine (NH₂) |
| 1620–1550 | C=N and C=C Stretching | Pyrazole and Furan Rings |
The broadness and position of the N-H stretching bands can provide information about hydrogen bonding. The absence or presence of specific bands helps confirm the successful synthesis and purity of the compound. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The chromophoric system of this compound consists of the conjugated furan and pyrazole rings. This extended π-system is expected to result in strong absorption in the UV region. The primary electronic transitions observed would likely be π → π* transitions. nih.gov The position of the λmax is sensitive to the extent of conjugation and the presence of substituents. The amino group (-NH2), being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted furan-pyrazole system. The solvent can also influence the spectrum; polar solvents may cause shifts in λmax due to differential stabilization of the ground and excited states. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Confirm the connectivity of the atoms.
Identify the dominant tautomeric form present in the crystal lattice. nih.gov
Provide detailed information on the planarity of the furan and pyrazole rings.
Elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing. The amino group and the pyrazole N-H are strong hydrogen bond donors, and the pyrazole ring nitrogens are acceptors, suggesting that extensive hydrogen bonding networks are likely to be a key feature of the crystal structure. researchgate.net
This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Theoretical and Computational Investigations of 4 Ethyl 3 Furan 3 Yl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO: For 4-Ethyl-3-(furan-3-yl)-1H-pyrazol-5-amine, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule. This includes the π-systems of the pyrazole (B372694) and furan (B31954) rings, with significant contributions from the nitrogen atoms of the pyrazole ring and the lone pair of the exocyclic amino group. researchgate.net This distribution indicates these sites are prone to electrophilic attack.
LUMO: The LUMO is anticipated to be distributed across the conjugated system of the pyrazole and furan rings. This orbital represents the region most susceptible to nucleophilic attack.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For comparison, the HOMO-LUMO gaps for related heterocyclic compounds like furan and pyrrole (B145914) have been calculated at approximately 6.639 eV and 6.830 eV, respectively. researchgate.net Pyrazole derivatives containing furan rings have also been studied, showing that substitutions can modulate this gap. nih.gov It is predicted that this compound would possess a significant energy gap, indicative of a stable molecule. researchgate.net
Table 1: Representative Frontier Orbital Energies and Gaps for Related Heterocyclic Compounds Note: These values are from DFT calculations on different but related molecules and are provided for comparative purposes.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Pyrazole Derivative (P1) | - | - | 5.44 | nih.gov |
| Pyrazole-Carboxamide (4) | -5.44 | -1.21 | 4.23 | jcsp.org.pk |
| Pyrazole-Carboxamide (8) | -5.67 | -1.79 | 3.88 | jcsp.org.pk |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | ~4.458 | researchgate.net |
Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govrsc.org The MEP maps color-code the electrostatic potential onto the electron density surface.
For this compound, the MEP surface is expected to show:
Negative Regions (Red/Yellow): These areas, rich in electron density, indicate sites for electrophilic attack. Such regions would be concentrated around the nitrogen atoms of the pyrazole ring due to their lone pairs, the oxygen atom of the furan ring, and the nitrogen atom of the amino group. researchgate.netresearchgate.net
Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potentials are typically found around the hydrogen atoms bonded to heteroatoms, such as the N-H protons of the pyrazole ring and the amino group. researchgate.netmdpi.com
This analysis helps in understanding the molecule's intermolecular interactions and preferred sites of reaction. researchgate.net
Charge Distribution and Dipole Moments
The presence of highly electronegative nitrogen and oxygen atoms results in an uneven distribution of electron density within the this compound molecule. This leads to a significant molecular dipole moment. Computational methods can quantify the partial charges on each atom. The nitrogen and oxygen atoms will carry partial negative charges, while the hydrogen atoms attached to them, along with the carbon atoms of the ethyl group, will bear partial positive charges. This charge separation is fundamental to the molecule's polarity and its interaction with other polar molecules and solvents. osti.gov
Vibrational Frequency Analysis
Vibrational frequency analysis, calculated via DFT, can predict the infrared (IR) and Raman spectra of a molecule. derpharmachemica.com Comparing theoretical spectra with experimental data is a standard method for structural confirmation. For this compound, characteristic vibrational modes can be predicted for its constituent functional groups.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are approximate ranges based on data from similar furan and pyrazole derivatives.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference(s) |
| Pyrazole N-H | Stretching | 3100 - 3300 | rdd.edu.iq |
| Amine N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 | derpharmachemica.com |
| Aromatic C-H (Pyrazole, Furan) | Stretching | 3000 - 3100 | derpharmachemica.comresearchgate.net |
| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2960 | derpharmachemica.com |
| Pyrazole Ring | C=N Stretching | 1550 - 1650 | rdd.edu.iq |
| Furan Ring | C=C Stretching | 1500 - 1590 | researchgate.netudayton.edu |
| Furan Ring | C-O-C Stretching | 1010 - 1250 | researchgate.netudayton.edu |
| Pyrazole Ring | Ring Deformation | ~630 - 650 | derpharmachemica.com |
Mechanistic Pathway Elucidation of Pyrazole and Furan Ring Formation using Computational Methods
While the specific synthesis of this compound is not detailed in the available literature, its structure suggests a formation based on the well-established Knorr pyrazole synthesis. jk-sci.comslideshare.netslideshare.net This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov
A plausible mechanistic pathway would involve:
Reactants: The key precursors would be a suitable 1,3-dicarbonyl compound, namely 1-(furan-3-yl)-2-ethylbutane-1,3-dione, and hydrazine hydrate.
Initial Condensation: The reaction likely initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the diketone. This is often acid-catalyzed and results in the formation of a hydrazone intermediate after dehydration. slideshare.netslideshare.net
Intramolecular Cyclization: The remaining free amino group of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a pyrazoline derivative. researchgate.net
Dehydration/Aromatization: The final step involves the elimination of a water molecule from the pyrazoline intermediate to yield the stable, aromatic pyrazole ring. researchgate.net
Computational studies on similar reactions have been used to determine the thermodynamics and kinetics of each step, rationalize the regioselectivity when using unsymmetrical diketones, and identify the rate-determining step, which is often the final dehydration. researchgate.net
Comprehensive Studies of Tautomerism and Prototropy in 1H-Pyrazol-5-amines
1H-Pyrazol-5-amines are known to exhibit prototropic tautomerism, which involves the migration of a proton. researchgate.net For this compound, two main types of tautomerism are possible:
Amine-Imino Tautomerism: This involves the equilibrium between the 5-amino form and the corresponding 5-imino tautomer. For most substituted 5-aminopyrazoles, the amino tautomer is significantly more stable and is the predominant form in both solid and solution phases. bath.ac.ukquimicaorganica.org
Annular Tautomerism: This involves the migration of the proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two possible tautomers for the subject compound:
4-Ethyl-3-(furan-3-yl)-1H -pyrazol-5-amine
4-Ethyl-5-(furan-3-yl)-2H -pyrazol-3-amine (by convention, numbering would change)
The relative stability of these annular tautomers is influenced by the electronic nature of the substituents on the pyrazole ring and the solvent. nih.gov Theoretical studies on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.netnih.gov The presence of the electron-rich furan ring at the 3-position and the ethyl group at the 4-position will electronically influence the pyrazole ring, but definitive determination of the most stable tautomer for this specific compound would require dedicated computational energy calculations. nih.gov
Conformational Analysis and Molecular Dynamics (MD) Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its interaction with biological targets. Computational chemistry has become an indispensable tool for elucidating the structural and functional properties of pyrazole derivatives, providing valuable insights into their molecular behavior. eurasianjournals.com
The conformational landscape of this molecule is primarily determined by the rotational barriers around the single bonds connecting the pyrazole ring to the furan and ethyl substituents. The orientation of the furan ring relative to the pyrazole core and the rotation of the ethyl group are of particular interest. Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to identify stable conformers and the transition states connecting them. researchgate.net
Molecular dynamics (MD) simulations offer a complementary approach by exploring the dynamic behavior and conformational space of pyrazole derivatives over time. eurasianjournals.com These simulations can provide insights into the stability of different conformations in various environments, such as in a solvent or interacting with a biological macromolecule.
Table 1: Theoretical Torsional Barriers for Key Rotations in this compound
| Rotatable Bond | Dihedral Angle (°C) | Relative Energy (kcal/mol) |
| Pyrazole-Furan | 0 | 5.2 |
| Pyrazole-Furan | 90 | 2.1 |
| Pyrazole-Furan | 180 | 5.4 |
| Pyrazole-Ethyl | 0 | 3.1 |
| Pyrazole-Ethyl | 60 | 0.0 |
| Pyrazole-Ethyl | 120 | 3.2 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments. It serves to represent the type of data generated from conformational analysis.
Quantum Chemical Descriptors for Predicting Reactivity and Selectivity
Quantum chemical descriptors derived from the electronic structure of this compound are instrumental in predicting its reactivity and selectivity in chemical reactions. These descriptors are calculated using quantum mechanical methods and provide a quantitative measure of various molecular properties.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Other important descriptors include the electrostatic potential (ESP) mapped onto the electron density surface, which helps to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting how the molecule will interact with other reagents. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, further elucidating reactive sites.
Table 2: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 6.1 eV |
| Electron Affinity | 1.0 eV |
Note: The data in this table is for illustrative purposes and represents typical values that would be obtained from quantum chemical calculations for a molecule of this type.
These computational approaches are significant for drug discovery and development, offering a cost-effective and efficient means to identify lead compounds and optimize their pharmacological properties. eurasianjournals.com
Chemical Reactivity and Advanced Functional Group Transformations of 4 Ethyl 3 Furan 3 Yl 1h Pyrazol 5 Amine
Intrinsic Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which significantly influences its chemical behavior. The presence of the electron-donating amino group at C5 and the alkyl group at C4, along with the furan (B31954) moiety at C3, modulates the electron density and reactivity of the pyrazole core in 4-ethyl-3-(furan-3-yl)-1H-pyrazol-5-amine.
In unsubstituted pyrazoles, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. nih.govpharmdbm.com However, in this compound, this position is already occupied by an ethyl group. This substitution has two significant consequences for further electrophilic attack at this position:
Steric Hindrance: The ethyl group presents a steric barrier, making a direct electrophilic attack at the C4 position challenging.
Electronic Effects: While alkyl groups are generally electron-donating, the position is already substituted, precluding direct substitution.
The powerful electron-donating effect of the 5-amino group, acting through resonance, strongly activates the pyrazole ring towards electrophilic attack. This activation, combined with the directing effect of the N1-H, would typically enhance the nucleophilicity of the C4 position. However, due to the existing ethyl substituent, electrophilic attack is more likely to be directed elsewhere on the molecule, or functionalization may occur via other mechanisms. Should a reaction force substitution at C4, it would necessitate the displacement of the ethyl group, a process that is generally not favored under standard electrophilic aromatic substitution conditions.
| Position | Substituent | Predicted Influence on Electrophilic Attack at C4 |
|---|---|---|
| C3 | Furan-3-yl | Electron-withdrawing (inductive) and electron-donating (resonance), complex effect |
| C4 | Ethyl | Steric hindrance, blocks direct substitution |
| C5 | Amino | Strong electron-donating, activates the ring but cannot direct to the occupied C4 |
The pyrazole ring itself is generally electron-rich and not highly susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. In the case of this compound, the C3 and C5 positions are the most likely sites for nucleophilic attack due to the electronegativity of the adjacent nitrogen atoms. researchgate.net
However, the substituents on the target molecule significantly alter this picture. The C5 position bears a highly nucleophilic amino group, making it a site for reactions with electrophiles rather than nucleophiles. The C3 position is attached to the furan ring, and while it is an electrophilic carbon in the pyrazole system, direct nucleophilic attack on this carbon would be challenging without a suitable leaving group.
The primary sites of nucleophilic character within the pyrazole moiety of this molecule are the nitrogen atoms and the exocyclic amino group. 5-Aminopyrazoles are recognized as polyfunctional compounds with three primary nucleophilic sites: the 5-NH2 group, the N1-H, and the 4-CH (if unsubstituted). The general order of reactivity is 5-NH2 > 1-NH > 4-CH. nih.gov Given that the C4 position is substituted, the nucleophilic reactivity will be centered on the nitrogen atoms. The exocyclic amino group at C5 is expected to be the most nucleophilic site, readily reacting with a variety of electrophiles such as acylating and alkylating agents. The N1 nitrogen, being part of the aromatic system and possessing a lone pair, also exhibits nucleophilic character and can be a site for alkylation or other electrophilic additions, depending on the reaction conditions.
The substituents at positions 3 and 4 play a crucial role in modulating the electronic environment of the pyrazole ring.
The combination of the electron-donating ethyl and amino groups is expected to make the pyrazole ring in this compound significantly electron-rich, enhancing its propensity to react with electrophiles at the available nucleophilic centers (N1 and the 5-amino group).
Reactivity and Transformations of the Furan-3-yl Moiety
The furan ring is a five-membered aromatic heterocycle that is known for its high reactivity, particularly in electrophilic substitution reactions.
Furan is aromatic, with a resonance energy of approximately 16 kcal/mol, which is significantly lower than that of benzene (B151609) (36 kcal/mol). pharmaguideline.com This lower aromatic stabilization contributes to its higher reactivity. pharmaguideline.comquora.com When conjugated with the pyrazole ring, as in the target molecule, electronic interactions can influence the stability and reactivity of both heterocyclic systems.
The pyrazole ring, being electron-rich due to the amino and ethyl substituents, can donate electron density to the furan ring through the C3-C3' bond. This would further activate the furan ring towards electrophilic attack. The planarity of such conjugated systems is crucial for effective electronic delocalization. Computational studies on related furan-pyrazole conjugates have indicated a tendency towards planar conformations, which would facilitate this electronic interplay. nih.govresearchgate.net
| Heterocycle | Resonance Energy (kcal/mol) | General Reactivity towards Electrophiles |
|---|---|---|
| Furan | ~16 | Very High |
| Pyrrole (B145914) | ~21 | Highest |
| Thiophene | ~29 | High |
| Benzene | ~36 | Moderate |
Furan undergoes electrophilic aromatic substitution much more readily than benzene. wikipedia.org The positions adjacent to the oxygen atom (C2 and C5) are the most reactive due to the superior stabilization of the cationic intermediate (arenium ion) through resonance involving the oxygen lone pairs. Substitution at the C3 or C4 positions results in a less stable intermediate.
In this compound, the furan ring is substituted at the 3-position. This leaves the C2, C4, and C5 positions available for electrophilic attack. Based on the general reactivity patterns of furans, the C2 and C5 positions are the most likely sites for substitution. The C2 position is generally the most favored. The pyrazolyl substituent at C3 will exert an electronic influence on the regioselectivity of this substitution. As an electron-rich heterocycle itself, the pyrazolyl group is expected to be an activating group, further enhancing the furan ring's reactivity. Its directing effect would need to be considered in conjunction with the inherent reactivity of the furan positions. It is plausible that the pyrazolyl group would direct incoming electrophiles to the C2 and C5 positions of the furan ring.
| Furan Position | Predicted Reactivity | Rationale |
|---|---|---|
| C2 | High | Adjacent to oxygen, activated by the pyrazolyl group. |
| C4 | Low | Beta position, less stable cationic intermediate. |
| C5 | High | Adjacent to oxygen, activated by the pyrazolyl group. |
Cycloaddition Reactions Involving the Furan Diene System
The furan moiety within this compound can function as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity provides a powerful tool for the construction of complex, oxygen-containing bicyclic systems. The aromatic character of furan, however, results in a lower reactivity compared to acyclic dienes, and the corresponding cycloaddition reactions are often reversible.
The reaction typically involves treating the furan derivative with an electron-deficient alkene (dienophile). The process can be promoted by thermal conditions or Lewis acid catalysis. The reversibility of the Diels-Alder reaction with furans means that the stability of the resulting oxabicycloheptene adduct is a critical factor. mdpi.com Dienophiles substituted with strong electron-withdrawing groups are generally required to achieve good yields. mdpi.com
The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the furan ring and the dienophile. For a 3-substituted furan like the title compound, the reaction can lead to a mixture of regioisomers.
Table 1: Representative Diels-Alder Reactions of the Furan Moiety
| Dienophile | Reaction Conditions | Expected Cycloadduct Structure |
|---|---|---|
| Maleic Anhydride (B1165640) | Heat (e.g., reflux in toluene) | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |
| Dimethyl acetylenedicarboxylate | High Temperature | Oxabicyclo[2.2.1]hepta-2,5-diene derivative, which may rearrange |
This table presents potential reactions based on the known reactivity of furan systems. Specific experimental data for this compound may vary.
Chemical Modifications and Derivatizations of the 5-Amino Group
The primary amino group at the C5 position of the pyrazole ring is a key site for nucleophilic reactions, allowing for extensive derivatization to modify the compound's properties.
The 5-amino group readily undergoes condensation with aldehydes and ketones, typically under acidic catalysis, to form the corresponding imines (Schiff bases). This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net
Amide derivatives can be synthesized by reacting the aminopyrazole with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This acylation is a standard and high-yielding transformation for primary amines.
The formation of ureas is achieved through the reaction of the 5-aminopyrazole with isocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of N,N'-disubstituted ureas. nih.govorganic-chemistry.org This reaction is generally rapid and proceeds without the need for a catalyst. Alternatively, reagents like carbonyldiimidazole can be used to form ureas in a stepwise manner. organic-chemistry.org
Table 2: Derivatization of the 5-Amino Group
| Reagent Type | Example Reagent | Resulting Functional Group |
|---|---|---|
| Aldehyde | Benzaldehyde | Imine (Schiff Base) |
| Acyl Chloride | Acetyl Chloride | Amide |
| Isocyanate | Phenyl Isocyanate | Urea |
A significant and widely utilized reaction of 5-aminopyrazoles is their cyclocondensation with 1,3-dielectrophiles to construct fused heterocyclic systems. The reaction with β-dicarbonyl compounds or their synthetic equivalents (e.g., enaminones, β-ketoesters, malondialdehydes) is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net
This transformation is highly regioselective. The reaction is initiated by the nucleophilic attack of the exocyclic 5-amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The endocyclic pyrazole nitrogen (N1) is significantly less nucleophilic and does not participate in the initial attack. Following the initial condensation and dehydration to form an enamine intermediate, an intramolecular cyclization occurs via the attack of the endocyclic N1-H onto the remaining carbonyl group, which after a final dehydration step, yields the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netnih.gov
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| 1,3-Dielectrophile Reagent | Reaction Conditions | Resulting Fused System |
|---|---|---|
| Acetylacetone (2,4-Pentanedione) | Acetic Acid, Reflux | 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine derivative |
| Diethyl Malonate | Sodium Ethoxide | Pyrazolo[1,5-a]pyrimidine-5,7-diol derivative |
| Ethyl Acetoacetate | Acetic Acid or Pyridine (B92270), Reflux | 7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine derivative |
Comprehensive Mechanistic Investigations of Key Transformations and Rearrangement Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
Cycloaddition Reactions: The Diels-Alder reaction of the furan diene is a concerted, pericyclic [π4s + π2s] cycloaddition. mdpi.com The reaction's feasibility and rate are governed by frontier molecular orbital (FMO) theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the furan diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Lewis acids can catalyze the reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the cycloaddition. The reversibility (retro-Diels-Alder) is a consequence of the thermodynamic stability gained by restoring the aromaticity of the furan ring. mdpi.com
Imine and Amide Formation: The formation of an imine from the 5-amino group and a carbonyl compound proceeds via a two-step nucleophilic addition-elimination mechanism. researchgate.net The amine first adds to the carbonyl to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water), which is then eliminated to form a resonance-stabilized iminium ion. A final deprotonation step yields the neutral imine. Amide formation with an acyl chloride is a classic nucleophilic acyl substitution.
Pyrazolo[1,5-a]pyrimidine Formation: The mechanism for this annulation reaction is a well-established condensation-cyclization sequence.
Step 1: Nucleophilic attack of the primary 5-amino group onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound.
Step 2: Formation of a carbinolamine intermediate, which subsequently dehydrates to yield a vinylogous amide (enaminone).
Step 3: Intramolecular nucleophilic attack by the endocyclic N1 nitrogen of the pyrazole onto the second carbonyl group.
Step 4: A second dehydration step from the resulting bicyclic hemiaminal intermediate furnishes the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity is dictated by the greater nucleophilicity of the exocyclic NH₂ group compared to the endocyclic NH. researchgate.net
Table 4: Mechanistic Summary of Key Transformations
| Transformation | Key Intermediate(s) | Driving Force / Key Step |
|---|---|---|
| Furan Diels-Alder | [4+2] Transition State | Favorable HOMO-LUMO interaction |
| Imine Formation | Carbinolamine, Iminium ion | Dehydration of carbinolamine |
| Urea Formation | Zwitterionic intermediate | Nucleophilic attack on isocyanate |
Advanced Applications in Organic Synthesis and Catalysis
4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine as a Versatile Building Block in the Synthesis of Complex Organic Architectures
The 5-aminopyrazole scaffold is a well-established and highly versatile building block in organic synthesis, primarily for the construction of fused heterocyclic systems with diverse biological and pharmacological activities. scirp.orgresearchgate.net The utility of these compounds stems from their nature as highly reactive 1,3-bis(nucleophiles), which allows them to react with various 1,3-bis(electrophiles) to form a range of fused pyrazole (B372694) derivatives. researchgate.net
In this compound, the presence of the primary amino group at the C5 position and the adjacent endocyclic NH group at the N1 position provides two key nucleophilic centers. This arrangement is ideal for condensation and cyclization reactions. For instance, reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar electrophilic reagents can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant therapeutic interest. osi.lv A Rhodium(III)-catalyzed C–H activation/cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynoates, demonstrating the utility of the 5-aminopyrazole core in advanced annulation reactions. rsc.org
The furan (B31954) moiety also contributes to the molecule's synthetic potential. Substituted furans are recognized as pivotal building blocks for creating pharmaceutical agents and functional materials. acs.org The furan ring can be involved in various transformations, including cycloaddition reactions or electrophilic substitution, allowing for further functionalization and the creation of even more complex molecular architectures. The combination of these reactive sites makes this compound a valuable precursor for combinatorial libraries and the targeted synthesis of novel heterocyclic compounds.
Role of Pyrazole and Furan Moieties in Ligand Design for Homogeneous and Heterogeneous Catalysis
The pyrazole ring is a fundamental structural motif in coordination chemistry, with its nitrogen atoms serving as excellent donor sites for a wide variety of metal ions. researchgate.net The incorporation of a furan ring alongside the pyrazole core in this compound creates a multidentate ligand scaffold with potential applications in catalysis.
Pyrazole-based ligands are extensively used to create transition metal complexes for catalytic applications. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the design flexibility allows for the creation of ligands with specific steric and electronic properties. nih.gov Studies have shown that pyrazole-based ligands can form stable and catalytically active complexes with metals such as copper(II), nickel(II), cobalt(II), and zinc(II). research-nexus.netbohrium.comresearchgate.net
These complexes have demonstrated significant efficacy in various catalytic transformations, particularly in oxidation reactions. For example, copper(II) complexes formed in situ with pyrazole-based ligands have been shown to be excellent catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. research-nexus.netarabjchem.orgresearchgate.net The catalytic activity in these systems is highly dependent on the nature of the ligand, the counter-ion of the metal salt, and the solvent used. researchgate.netdntb.gov.ua The presence of the furan ring in this compound could further modulate the electronic properties of the resulting metal complex, potentially enhancing its catalytic performance or selectivity.
| Ligand Type | Metal Salt | Solvent | Max Rate (Vmax) µmol L⁻¹ min⁻¹ | Ref |
| Pyrazole-based (L2) | Cu(CH₃COO)₂ | Methanol | 41.67 | dntb.gov.ua |
| Pyrazole-based (L3) | CuCl₂ | Methanol | 424.47 | researchgate.net |
| Mn Complex | - | THF | 3.74 | dntb.gov.ua |
This table presents kinetic data for the oxidation of catechol catalyzed by various metal complexes with pyrazole-based ligands, illustrating the influence of ligand and metal salt on catalytic activity.
A key concept in modern catalysis is metal-ligand cooperation, where the ligand is not a passive spectator but an active participant in the catalytic cycle. numberanalytics.com Protic pyrazoles (N-unsubstituted), such as this compound, are particularly well-suited for this role. nih.gov The potentially Brønsted acidic NH group can engage in proton transfer events, working in concert with the metal center to activate substrates. nih.gov
This synergistic interaction between the metal and the ligand can facilitate challenging chemical transformations. numberanalytics.com For example, in hydrogenation reactions, the pyrazole N-H group can participate in the heterolytic cleavage of H₂, a critical step in the catalytic cycle. numberanalytics.com Mechanistic studies on protic pincer-type pyrazole complexes have revealed that the pyrazole NH group can promote the cleavage of bonds in substrates like hydrazine (B178648) through hydrogen bonding, and can also act as an acid-base catalyst in subsequent steps. nih.gov This bifunctional nature, where the metal center acts as a Lewis acid and the ligand framework participates in proton management, allows for unique reactivity and the development of highly efficient catalytic systems for reactions like hydroamination. nih.gov
Exploration in Materials Science Applications (e.g., Optoelectronic Materials, Polymers)
The fusion of pyrazole and furan rings within a single molecule creates a π-extended conjugated system with potential for applications in materials science, particularly in the field of optoelectronics. rsc.org Appropriately substituted pyrazole derivatives have been investigated for their photophysical properties, leading to the discovery of compounds with high fluorescence quantum yields and notable solvatochromic behavior. rsc.org Fused pyrazoles are considered an attractive scaffold for organic optoelectronic materials due to their typically planar structures and the electronic nature of the heteroatoms. rsc.org
The combination of the electron-donating furan ring with the pyrazole core can lead to compounds with interesting charge-transfer characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs) and sensors. Research on pyrazoline derivatives substituted with furan, thiophene, and pyridine (B92270) rings has demonstrated that the emission wavelength can be tuned across the visible spectrum (violet, blue, green) depending on the specific substituent. researchgate.net These materials have shown promising fluorescence quantum yields and decay times, indicating their potential utility in lasing applications. researchgate.net The structural framework of this compound makes it a candidate for incorporation into larger conjugated systems or polymers designed for specific optical or electronic functions.
Photochemical and Electrochemical Properties and Applications of Pyrazole-Furan Hybrid Systems
The electronic communication between the pyrazole and furan rings endows hybrid systems with distinct photochemical and electrochemical properties. The study of these properties is essential for applications ranging from fluorescent probes and bioimaging to the development of new redox-active materials. nih.gov
The fluorescence of pyrazole derivatives is often governed by photophysical phenomena such as intramolecular charge transfer (ICT) and photoinduced electron transfer (PET). nih.gov These processes are highly sensitive to the molecular environment and the presence of analytes, making pyrazole-based fluorophores excellent candidates for chemical sensors. rsc.orgnih.gov The combination of a pyrazole with other heterocyclic rings like furan can be used to tune the absorption and emission wavelengths. researchgate.net For example, studies on pyrazole and imidazole-containing heterocycles show that increasing π-conjugation leads to a red shift in the emission maxima. researchgate.net
Electrochemical methods, such as cyclic voltammetry, are used to probe the redox behavior of these molecules, providing information on their HOMO and LUMO energy levels. researchgate.net The electrochemical synthesis of fused pyrazoles has also been reported, demonstrating an alternative route to complex heterocyclic structures. rsc.org Spectrophotometric studies have been used to investigate the complexation of pyrazole-based ligands with metal ions like Ag(I), revealing changes in the electronic absorption spectra upon coordination, which can be used for sensing applications. mocedes.org
| Compound Type | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Ref |
| Fused Pyrazole | 352-393 | 413-500 | 0.20-0.99 | nih.gov |
| Pyrazoline-BODIPY Hybrid | 650 | 665 | 0.38 | nih.gov |
| Pyrazoline-Furan Derivative | - | - | 0.76 | researchgate.net |
| Pyrazole-Coumarin Probe | 446 | - | - | rsc.org |
This table summarizes selected photophysical properties of various pyrazole-based fluorescent compounds, highlighting the range of emission colors and efficiencies achievable through structural modification.
Future Directions and Emerging Research Avenues in Pyrazole Furan Chemistry
Development of Novel and Highly Efficient Synthetic Routes for Substituted Pyrazole-Furan Hybrids
The synthesis of complex heterocyclic systems like 4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine often relies on multi-step procedures that can be time-consuming and low-yielding. A significant future direction lies in the development of more efficient and elegant synthetic strategies. Researchers are expected to focus on one-pot multicomponent reactions (MCRs), which offer the advantage of combining several reaction steps without the isolation of intermediates, thereby saving time, resources, and reducing waste. nih.govnih.gov
Furthermore, the exploration of novel catalytic systems, including the use of nanoparticles and sustainable catalysts, is anticipated to provide milder reaction conditions and improved yields. nih.govresearchgate.net The development of flow chemistry processes for the synthesis of pyrazole-furan hybrids is another promising avenue, offering enhanced control over reaction parameters and scalability. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, atom economy. | Discovery of new MCRs for pyrazole-furan synthesis. |
| Novel Catalysis | Milder conditions, higher yields, improved selectivity. | Development of nanoparticle and sustainable catalysts. nih.govresearchgate.net |
| Flow Chemistry | Precise reaction control, scalability, safety. mdpi.com | Adaptation of batch syntheses to continuous flow processes. |
| C-H Activation | Direct functionalization, step-economy. | Regioselective C-H functionalization of the pyrazole (B372694) and furan (B31954) rings. |
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Understanding
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. The application of advanced in situ spectroscopic techniques, such as ReactIR, Raman spectroscopy, and in situ NMR, will be instrumental in this regard. These techniques allow for real-time monitoring of reaction progress, identification of transient intermediates, and elucidation of complex reaction pathways. nih.govrsc.org
For instance, in the synthesis of pyrazole derivatives, in situ powder X-ray diffraction (PXRD) has been used to study solid-gas reactions and characterize organometallic species that are difficult to observe under solution-phase conditions. nih.gov The application of similar techniques to the synthesis of this compound could provide invaluable mechanistic insights.
| Spectroscopic Technique | Information Gained | Potential Impact on Pyrazole-Furan Synthesis |
| ReactIR (FTIR) | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of reaction conditions and identification of kinetic bottlenecks. |
| Raman Spectroscopy | Information on vibrational modes, complementary to IR. rsc.org | Mechanistic studies, particularly for reactions involving symmetric molecules. |
| In Situ NMR | Detailed structural information on species in solution. | Unambiguous identification of intermediates and byproducts. |
| In Situ PXRD | Real-time monitoring of solid-state reactions. nih.gov | Understanding heterogeneous catalytic processes and solid-phase syntheses. |
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. nih.govresearchgate.netchemrxiv.org These computational tools can be employed to predict the outcome of reactions, suggest optimal reaction conditions, and even design novel synthetic routes. For pyrazole-furan chemistry, ML models could be trained on existing reaction data to predict the feasibility and yield of new synthetic pathways for derivatives of this compound.
Furthermore, AI algorithms can be used to predict the reactivity and potential biological activity of novel pyrazole-furan hybrids, thereby guiding synthetic efforts towards compounds with desired properties. nih.gov This predictive power can significantly accelerate the discovery and development of new functional molecules.
| AI/ML Application | Objective | Expected Outcome |
| Retrosynthesis Prediction | Propose synthetic routes to target molecules. chemrxiv.org | De novo design of efficient syntheses for complex pyrazole-furan hybrids. |
| Reaction Outcome Prediction | Predict the products and yields of unknown reactions. | Prioritization of promising synthetic strategies and avoidance of failed experiments. |
| Property Prediction | Forecast physicochemical and biological properties. nih.gov | In silico screening of virtual libraries to identify high-potential target molecules. |
| Catalyst Design | Identify optimal catalyst structures for specific transformations. | Accelerated discovery of highly efficient and selective catalysts. |
Exploration of Unique Reactivity Profiles and Stereoselectivity Induced by Furan-Pyrazole Conjugation
The conjugation of the electron-rich furan ring with the pyrazole system is expected to give rise to unique electronic properties and reactivity profiles. A key area of future research will be the systematic exploration of these properties. For example, the Diels-Alder reactivity of the furan moiety may be significantly influenced by the electronic nature of the attached pyrazole ring, potentially leading to novel cycloaddition chemistry. rsc.orgnih.gov
Moreover, the stereoselectivity of reactions involving the chiral centers that can be generated on the ethyl group or through reactions on the heterocyclic rings will be of great interest. Understanding and controlling this stereoselectivity will be crucial for the development of enantiomerically pure pyrazole-furan hybrids for applications in medicinal chemistry and materials science.
| Reaction Type | Research Question | Potential Outcome |
| Diels-Alder Cycloaddition | How does the pyrazole substituent affect the reactivity and selectivity of the furan diene? rsc.orgnih.gov | Access to novel and complex polycyclic architectures. |
| Electrophilic Aromatic Substitution | What is the regioselectivity of substitution on the furan and pyrazole rings? | A predictable framework for the functionalization of the pyrazole-furan scaffold. |
| Asymmetric Catalysis | Can stereocenters be introduced with high enantioselectivity? | Synthesis of enantiopure compounds for chiral applications. |
| Cross-Coupling Reactions | Which positions on the scaffold are most amenable to C-C and C-N bond formation? | A versatile toolkit for the elaboration of the core structure. |
Design and Synthesis of New Catalytic Systems Utilizing the this compound Scaffold
The inherent structural features of this compound, particularly the presence of multiple nitrogen and oxygen atoms, make it an attractive scaffold for the development of novel ligands and catalysts. The pyrazole moiety is a well-established coordinating unit in transition metal chemistry, and the furan ring can also participate in metal coordination. researchgate.net
Future research will likely focus on the synthesis of metal complexes of this and related pyrazole-furan ligands and the evaluation of their catalytic activity in a variety of organic transformations. These could include cross-coupling reactions, oxidation, reduction, and asymmetric catalysis. The modular nature of the scaffold would allow for fine-tuning of the electronic and steric properties of the resulting catalysts.
| Catalyst Type | Target Reactions | Design Strategy |
| Transition Metal Complexes | Cross-coupling, oxidation, reduction. | Coordination of various transition metals (e.g., Pd, Cu, Ru, Rh) to the pyrazole-furan ligand. |
| Organocatalysts | Asymmetric synthesis. | Functionalization of the amine group to create chiral hydrogen-bond donors or Brønsted bases. |
| Supported Catalysts | Heterogeneous catalysis for improved recyclability. | Immobilization of pyrazole-furan metal complexes on solid supports. |
| Photocatalysts | Light-driven organic transformations. | Incorporation of photosensitive moieties into the pyrazole-furan scaffold. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
